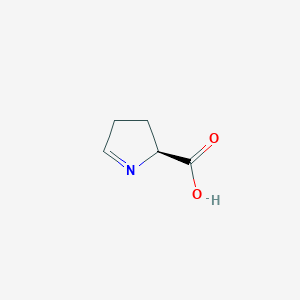

(S)-1-pyrroline-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Role in Cancer Research

Biochemical Significance

P5C is a precursor in the biosynthesis of proline, an amino acid involved in cellular stress responses and survival mechanisms. The enzyme pyrroline-5-carboxylate reductase (PYCR) catalyzes the conversion of P5C to proline, and its upregulation has been linked to various cancers, including gastric, breast, and non-small cell lung cancer. Elevated levels of PYCR1 have been associated with poor prognosis in these cancers, making it a potential therapeutic target.

Case Study: Gastric Cancer

A study demonstrated that inhibition of PYCR1 using small molecule inhibitors significantly reduced the viability of gastric cancer cells under hypoxic conditions. The study employed siRNA to silence PYCR1 expression, leading to decreased cell proliferation and increased apoptosis in vitro . This suggests that targeting P5C metabolism could enhance the efficacy of existing chemotherapy agents like bortezomib.

Metabolic Disorders

Proline Metabolism and Disorders

P5C is crucial for proline and ornithine biosynthesis. Mutations in genes encoding enzymes involved in this pathway, such as ALDH18A1 (which encodes Δ1-pyrroline-5-carboxylate synthase), can lead to metabolic disorders characterized by neurological symptoms and developmental issues . Understanding P5C's role in these metabolic pathways can aid in developing therapies for related disorders.

Biomarker Potential

Recent research identified proline and P5C as potential biomarkers for distinguishing between healthy individuals and patients with depression or other metabolic disorders. Profiling these metabolites may provide insights into disease mechanisms and facilitate early diagnosis .

Plant Physiology

Stress Response Mechanism

In plants, P5C plays a vital role in osmotic stress responses. It acts as a signaling molecule that regulates gene expression related to stress tolerance. For instance, studies on rice have shown that the enzyme responsible for synthesizing P5C is upregulated during drought conditions, suggesting its involvement in enhancing proline accumulation for stress adaptation .

Case Study: Rice Proline Synthesis

Research on Oryza sativa has revealed two isoforms of proline biosynthetic enzymes that respond differently to environmental stresses. One isoform is constitutively expressed, while the other is stress-induced, highlighting the regulatory complexity of proline metabolism .

Summary of Applications

| Application Area | Details |

|---|---|

| Cancer Research | Targeting PYCR1 can inhibit tumor growth; associated with poor prognosis in multiple cancers. |

| Metabolic Disorders | Mutations affecting P5C metabolism lead to neurological disorders; potential biomarker for diagnosis. |

| Plant Physiology | Involved in stress response; enhances proline accumulation during osmotic stress conditions. |

Propiedades

Número CAS |

64199-88-8 |

|---|---|

Fórmula molecular |

C5H7NO2 |

Peso molecular |

113.11 g/mol |

Nombre IUPAC |

(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1 |

Clave InChI |

DWAKNKKXGALPNW-BYPYZUCNSA-N |

SMILES |

C1CC(N=C1)C(=O)O |

SMILES isomérico |

C1C[C@H](N=C1)C(=O)O |

SMILES canónico |

C1CC(N=C1)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.